An In-Depth Technical Guide to NSC 694621: A Covalent PCAF Inhibitor
An In-Depth Technical Guide to NSC 694621: A Covalent PCAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 694621 is a small molecule inhibitor of the p300/CBP-associated factor (PCAF), a key histone acetyltransferase (HAT). It functions as an irreversible, covalent inhibitor by targeting a cysteine residue in the active site of PCAF. This inhibition of PCAF's enzymatic activity leads to a reduction in histone acetylation, impacting gene expression and subsequently inducing anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols associated with NSC 694621.
Chemical Structure and Properties
NSC 694621 is an isothiazolone (B3347624) derivative. Its fundamental chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₂S | |
| IUPAC Name | 2-(4-methoxyphenyl)-[1][2]thiazolo[5,4-b]pyridin-4(5H)-one | |
| CAS Number | 104857-29-6 | |
| SMILES | O=C1C2=CC=CN=C2SN1C3=CC=C(OC)C=C3 |
Mechanism of Action
NSC 694621 acts as a potent and irreversible inhibitor of PCAF, a member of the GNAT (GCN5-related N-acetyltransferase) family of histone acetyltransferases. The core of its inhibitory action lies in the formation of a covalent bond with the Cysteine 574 (Cys574) residue located within the active site of the PCAF enzyme. This covalent modification permanently inactivates the acetyltransferase function of PCAF, preventing the transfer of acetyl groups from acetyl-CoA to histone substrates.
The inhibition of PCAF's acetyltransferase activity leads to a decrease in the acetylation of histones, particularly H3 and H4. Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By reducing histone acetylation, NSC 694621 can induce a more condensed chromatin state, thereby repressing the transcription of genes involved in cell proliferation and survival.
Signaling Pathways
The inhibitory action of NSC 694621 on PCAF disrupts several key signaling pathways implicated in cancer development and progression.
Inhibition of PCAF-Mediated Histone Acetylation
The primary signaling event initiated by NSC 694621 is the direct inhibition of PCAF's enzymatic activity. This leads to a global reduction in histone acetylation, altering the expression of numerous genes.
Disruption of the Hedgehog-Gli Signaling Pathway
PCAF is a crucial cofactor for the Hedgehog-Gli signaling pathway, which is often hyperactivated in certain cancers. PCAF interacts with the transcription factor GLI1, promoting the acetylation of histone H3 at the promoters of Hedgehog target genes, leading to their expression. By inhibiting PCAF, NSC 694621 can suppress the transcription of these target genes, thereby inhibiting cancer cell proliferation.[1]
Induction of Apoptosis via the GLI1/BCL2/BAX Axis
In hepatocellular carcinoma, PCAF has been shown to induce apoptosis by negatively regulating GLI1.[3] The inhibition of GLI1 leads to a decrease in the anti-apoptotic protein BCL2 and an increase in the pro-apoptotic protein BAX. Therefore, by inhibiting PCAF, the downstream effects on this apoptotic pathway could be complex and context-dependent. However, the direct inhibition of PCAF by NSC 694621 leading to cell proliferation inhibition suggests a pro-apoptotic or cell cycle arrest mechanism.
Quantitative Data
The following table summarizes the reported in vitro efficacy of NSC 694621.
| Assay Type | Target/Cell Line | Value | Reference |
| IC₅₀ (PCAF Inhibition) | Recombinant PCAF/H3₁₋₂₁ | 5.71 µM | |
| GI₅₀ (Growth Inhibition) | SK-N-SH (Neuroblastoma) | 19.2 µM | |
| Growth Inhibition (%) | HCT116 (Colon Carcinoma) | 29% at 25 µM |
Experimental Protocols
Histone Acetyltransferase (HAT) Inhibitor Screening Assay
This protocol is adapted from commercially available fluorescence-based HAT inhibitor screening kits.[4][5][6]
Objective: To quantify the inhibitory effect of NSC 694621 on PCAF acetyltransferase activity.
Materials:
-
Recombinant human PCAF
-
Acetyl-CoA
-
Histone H3 peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Thiol-detecting fluorescent probe (e.g., CPM)
-
Stop solution (e.g., isopropanol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of NSC 694621 in assay buffer.
-
In a 96-well plate, add the diluted NSC 694621 or vehicle control.
-
Add recombinant PCAF enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Acetyl-CoA and the histone H3 peptide substrate.
-
Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Add the thiol-detecting fluorescent probe to each well. This probe reacts with the free thiol group on the Coenzyme A (CoA) product of the HAT reaction.
-
Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the percent inhibition for each concentration of NSC 694621 and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of NSC 694621 on cancer cell lines such as HCT116 and SK-N-SH.[7][8]
Objective: To determine the effect of NSC 694621 on the viability and proliferation of cancer cells.
Materials:
-
HCT116 or SK-N-SH cells
-
Complete cell culture medium
-
NSC 694621
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of NSC 694621 or vehicle control and incubate for the desired time period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ value.
Western Blotting for Histone Acetylation
This protocol provides a general framework for detecting changes in global histone acetylation levels in cells treated with NSC 694621.[9][10][11]
Objective: To visualize the effect of NSC 694621 on the acetylation status of histones.
Materials:
-
Cells treated with NSC 694621 or vehicle
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3/H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with NSC 694621 for the desired time.
-
Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones and total histones (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
NSC 694621 is a valuable research tool for studying the role of PCAF and histone acetylation in various biological processes, particularly in the context of cancer. Its covalent and irreversible mechanism of action provides a potent and specific means to inhibit PCAF activity. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential and molecular effects of this compound. Further investigation into its in vivo efficacy and safety profile is warranted to explore its potential as a clinical candidate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PCAF acts as a gastric cancer suppressor through a novel PCAF-p16-CDK4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase PCAF accelerates apoptosis by repressing a GLI1/BCL2/BAX axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Potential and Molecular Pathway Analysis of Silver Nanoparticles in Human Colon Cancer Cells HCT116 [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone western blot protocol | Abcam [abcam.com]
